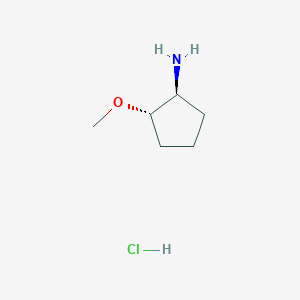
2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-1-(3-methoxypropoxy)-3-methylbenzene” is a chemical compound with the molecular formula C11H15FO2 and a molecular weight of 198.23 . It’s important to note that this is not the same as “2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene”, and the properties and reactions of these two compounds could be significantly different.
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-1-(3-methoxypropoxy)-3-methylbenzene” include a predicted boiling point of 265.0±25.0 °C and a predicted density of 1.044±0.06 g/cm3 at 20 °C and 760 Torr . Again, these properties may not apply to “this compound”.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Mechanistic Studies
Novel Ion Formation and Reactivity :
- The study by Dahlke and Kass (1992) on the conjugate bases of fluorobenzene and methoxybenzene with nitrous oxide demonstrated the formation of the dehydrophenoxy anion, showcasing the potential of fluorinated nitrobenzenes in generating unusual ions and exploring their reactivity in organic synthesis Dahlke & Kass, 1992.
Molecular Ordering in Smectogenic Compounds :
- Ojha and Pisipati (2003) and Ojha (2005) analyzed the molecular ordering of smectogenic compounds, including fluorinated nitrobenzenes, using quantum mechanics and computer simulations. These studies provide insights into the translatory and orientational motions of such molecules, which are crucial for understanding liquid crystal technologies Ojha & Pisipati, 2003; Ojha, 2005.
Aromatic Nucleophilic Substitution :
- Cervera, Marquet, and Martin (1996) explored the SNAr reactions of various chloronitrobenzenes, revealing how harder nucleophiles like the methoxide anion preferentially substitute fluorine atoms. This study highlights the role of fluorinated nitrobenzenes in developing new synthetic methodologies Cervera et al., 1996.
Materials Science
- Fluorinated Polyimides :
- Feiring, Auman, and Wonchoba (1993) reported the synthesis of new polyimides from 2,2'-bis(fluoroalkoxy)benzidines, derived from 3-(fluoroalkoxy) nitrobenzenes. The resulting polyimide films exhibited promising thermal, mechanical, and electrical properties for electronics applications, underscoring the utility of fluorinated nitrobenzenes in materials science Feiring et al., 1993.
Analytical Chemistry
Fluorescent Labeling for Amino Acids :
- Watanabe and Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids in high-performance liquid chromatography. This application is crucial for sensitive detection and quantification of amino acids, showing the analytical versatility of fluorinated nitrobenzenes Watanabe & Imai, 1981.
Dissociative Electron Attachment Studies :
- Asfandiarov et al. (2007) investigated the electron attachment to nitrobenzene derivatives, including fluoronitrobenzenes, providing insights into the interaction of electrons with these molecules. Such studies are fundamental in understanding the electronic properties of molecules and their potential use in designing new materials and processes Asfandiarov et al., 2007.
Eigenschaften
IUPAC Name |
2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(12(13)14)7-9(10)11/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZHDXKZGUATPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Fluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2725740.png)
![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)




![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2725751.png)
![N-([1,1'-biphenyl]-2-yl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2725753.png)

